molecular formula C26H25N3O2S B2431084 6-ethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 922674-48-4

6-ethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B2431084
CAS No.: 922674-48-4
M. Wt: 443.57
InChI Key: UKJBSUUGKJDNCD-UHFFFAOYSA-N
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Description

The compound 6-ethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic molecule that features a combination of benzothiazole, piperazine, and phenoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable solvent like dichloromethane.

    Coupling with Phenoxyphenyl Methanone: The final step involves coupling the piperazine-benzothiazole intermediate with 3-phenoxybenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study the interactions of benzothiazole derivatives with biological macromolecules.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Benzothiazole derivatives are known for their antimicrobial, antitumor, and anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-ethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Methoxyphenyl)piperazin-1-yl)(2-(4-methylpiperidin-1-yl)benzo[d]thiazol-6-yl)methanone
  • N-(6-Chlorobenzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides

Uniqueness

The uniqueness of 6-ethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethyl group on the benzothiazole ring and the phenoxyphenyl moiety distinguishes it from other similar compounds, potentially leading to different biological activities and applications.

Properties

IUPAC Name

[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S/c1-2-19-11-12-23-24(17-19)32-26(27-23)29-15-13-28(14-16-29)25(30)20-7-6-10-22(18-20)31-21-8-4-3-5-9-21/h3-12,17-18H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJBSUUGKJDNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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